3-Methoxy Desloratadine

Übersicht

Beschreibung

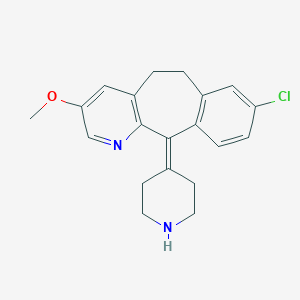

3-Methoxy Desloratadine is a tricyclic carbamate compound with the molecular formula C20H21ClN2O and a molecular weight of 340.85 . It is a derivative of Desloratadine, which is a second-generation tricyclic antihistamine used to treat allergic conditions such as seasonal allergic rhinitis, perennial allergic rhinitis, and chronic idiopathic urticaria .

Vorbereitungsmethoden

The synthesis of 3-Methoxy Desloratadine involves several steps. One common method starts with the reaction of Loratadine with neat alcohol in the presence of an inorganic base, followed by the isolation of Desloratadine upon the addition of excess water . The specific synthetic route for this compound involves further modification of Desloratadine, typically through methylation reactions to introduce the methoxy group .

Analyse Chemischer Reaktionen

3-Methoxy Desloratadine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

3-Methoxy Desloratadine exhibits several pharmacological properties that make it a valuable compound in clinical settings:

- Antihistaminic Activity : As a selective H1 receptor antagonist, it effectively reduces symptoms associated with allergic reactions, such as sneezing, itching, and rhinorrhea. Studies have shown that desloratadine rapidly alleviates symptoms of perennial allergic rhinitis without causing sedation, which is a common side effect of first-generation antihistamines .

- Anti-inflammatory Effects : Research indicates that desloratadine possesses anti-inflammatory properties that extend beyond its antihistaminic action. It has been found to inhibit allergen-induced airway inflammation and reduce the expression of pro-inflammatory cytokines, making it beneficial for patients with asthma or other inflammatory conditions .

Therapeutic Uses

The therapeutic applications of this compound are diverse and include:

- Allergic Rhinitis : Clinical trials have demonstrated the effectiveness of desloratadine in managing both seasonal and perennial allergic rhinitis. A multicenter study involving 676 patients showed significant symptom reduction over four weeks of treatment .

- Chronic Urticaria : Desloratadine is also used in treating chronic urticaria (hives), providing relief from itching and rash associated with this condition. Its long-lasting effects allow for once-daily dosing, improving patient compliance .

- Asthma Management : The compound's anti-inflammatory properties suggest potential utility in asthma management by reducing airway hyperresponsiveness and inflammation .

Case Studies and Research Findings

Several notable studies highlight the applications of this compound:

- Study on Allergic Rhinitis : In a randomized controlled trial, desloratadine significantly improved total symptom scores in patients with perennial allergic rhinitis compared to placebo. The study reported a rapid onset of action, with symptom relief observed after the first dose .

- Impact on Metabolic Syndrome : A study investigating the prolonged intake of desloratadine in male rats indicated potential links between antihistamine use and metabolic changes, including increased fat accumulation and altered glucose metabolism. This raises questions about long-term use in certain populations .

- Anti-inflammatory Mechanisms : Research has shown that desloratadine can inhibit the release of histamine and other mediators from mast cells, contributing to its anti-inflammatory effects in models of allergic inflammation .

Data Table: Comparative Efficacy of Desloratadine

Wirkmechanismus

3-Methoxy Desloratadine exerts its effects by acting as a selective and peripheral H1-antagonist. It competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This action blocks the effects of endogenous histamine, leading to the temporary relief of symptoms such as nasal congestion, watery eyes, and itching . Additionally, it may reduce the release of anti-inflammatory cytokines and other mediators involved in allergic responses .

Vergleich Mit ähnlichen Verbindungen

3-Methoxy Desloratadine is similar to other second-generation antihistamines such as Loratadine, Fexofenadine, and Cetirizine. it has unique properties due to the presence of the methoxy group, which may influence its pharmacokinetics and pharmacodynamics . Similar compounds include:

Loratadine: The parent compound from which Desloratadine is derived.

Fexofenadine: Another second-generation antihistamine with similar therapeutic uses.

Cetirizine: A second-generation antihistamine known for its minimal sedative effects.

These comparisons highlight the unique aspects of this compound, such as its specific binding affinity and potential therapeutic benefits.

Biologische Aktivität

3-Methoxy Desloratadine is a derivative of Desloratadine, a third-generation antihistamine known for its selective antagonism of the H1 receptor. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the addition of a methoxy group at the third position of the Desloratadine molecule. This modification is believed to enhance its pharmacological profile, particularly its affinity for histamine receptors.

This compound primarily functions as an H1 receptor antagonist . It exhibits a high affinity for the H1 receptor, which is responsible for mediating allergic responses. The compound's mechanism involves blocking histamine's action at these receptors, thereby alleviating symptoms associated with allergies such as sneezing, itching, and runny nose.

Pharmacodynamics

- Affinity : this compound shows a significantly higher affinity for H1 receptors compared to its parent compound, Loratadine. This increased potency contributes to its effectiveness in managing allergic reactions .

- Antimuscarinic Activity : Research indicates that Desloratadine, and by extension this compound, may exhibit antimuscarinic properties. In vivo studies have demonstrated that it can antagonize muscarinic receptors, which may lead to side effects such as dry mouth or sedation at higher doses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- A study conducted by Wang et al. demonstrated that this compound effectively reduced allergic symptoms in murine models when administered at therapeutic doses. The results indicated a significant reduction in histamine-induced bronchoconstriction and vascular permeability .

- Another research article highlighted its potential role in cancer therapy. The compound showed promising results in inhibiting cell proliferation in various cancer cell lines, particularly breast cancer cells (MCF-7), suggesting a dual role as an antihistamine and an anticancer agent .

Safety and Toxicology

Safety pharmacology studies indicate that this compound has a favorable safety profile at therapeutic doses. However, caution is advised regarding its antimuscarinic effects, which may lead to adverse events if not monitored appropriately. Further investigations are required to fully understand its metabolic pathways and potential drug-drug interactions.

Eigenschaften

IUPAC Name |

13-chloro-6-methoxy-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O/c1-24-17-11-15-3-2-14-10-16(21)4-5-18(14)19(20(15)23-12-17)13-6-8-22-9-7-13/h4-5,10-12,22H,2-3,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUFAUXFQSCDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C3CCNCC3)C4=C(CC2)C=C(C=C4)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593322 | |

| Record name | 8-Chloro-3-methoxy-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165739-63-9 | |

| Record name | 8-Chloro-3-methoxy-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.